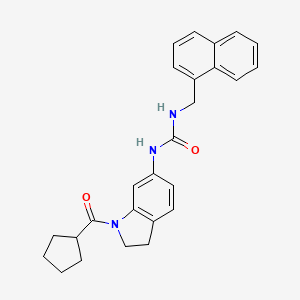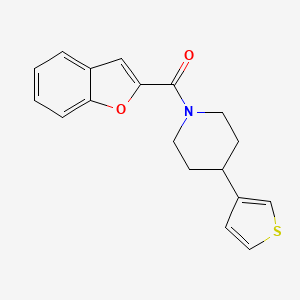![molecular formula C16H10N2O5 B2515746 3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione CAS No. 365242-53-1](/img/structure/B2515746.png)
3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione" is a derivative of pyran-2,4-dione, which is a class of compounds known for their diverse biological activities and their use in various chemical syntheses. The structure of this compound suggests the presence of a nitrophenyl group, an amino group, and a methylene bridge, which may contribute to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of various reagents with diketones or potential diketones. For instance, methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with carbocyclic and heterocyclic 1,3-diketones to afford corresponding derivatives, including pyranones and pyrimidinones . Similarly, the synthesis of polysubstituted benzenes, such as 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, involves the combination of phenyl moieties with methyl, cyano, amino, and nitro groups . These methods could potentially be adapted for the synthesis of "3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione".
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the arrangement of substituents around the benzene ring and the conformation of the pyran ring. For example, in 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyrano-3-carbonitrile, all atoms of the pyran ring are coplanar, which is an unusual feature compared to similar compounds . The dihedral angle between benzene rings and the planarity of substituents can significantly affect the molecule's reactivity and interactions .
Chemical Reactions Analysis
The reactivity of such compounds is influenced by the presence of functional groups that can participate in various chemical reactions. For instance, the amino group can form hydrogen bonds, as seen in the crystal structure of related compounds . The nitro group can also engage in reactions due to its electron-withdrawing nature, which may affect the electron density of the molecule and facilitate certain transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione" can be inferred from related compounds. The presence of intramolecular hydrogen bonds, as studied in derivatives of 3-(aminomethylene)pyran-2,4-dione, can stabilize the molecule and influence its boiling point, solubility, and other physical properties . The intermolecular hydrogen bonds observed in the crystal structures of similar compounds suggest that they may have a high melting point and form stable crystalline structures .
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
Recent studies have demonstrated efficient synthesis methods and detailed structural analyses for compounds related to "3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione". For example, the Michael-type addition of a 4-hydroxycoumarin to a β-nitrostyrene in the presence of AcONH4 leads to substituted "3-{[(3-Nitrophenyl)amino]methylene}chroman-2,4-diones", showcasing a novel one-pot three-component reaction with high yields and short reaction times (Ghabraie, Elmira et al., 2011). Additionally, the L-proline-catalyzed synthesis of complex heterocyclic ortho-quinones via a four-component sequential reaction further exemplifies the compound's utility in creating structurally complex molecules with high atom economy and environmental benefits (Rajesh, S. et al., 2011).
Chemical Reactions and Mechanisms
Research has also delved into the reaction mechanisms and potential applications of "3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione" derivatives. For instance, the study of isomeric methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate reveals insights into the polarized molecular-electronic structure and hydrogen-bonded chains of edge-fused rings, highlighting the molecule's significance in understanding complex chemical interactions (Portilla, J. et al., 2007).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-hydroxy-3-[(3-nitrophenyl)iminomethyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5/c19-15-12-6-1-2-7-14(12)23-16(20)13(15)9-17-10-4-3-5-11(8-10)18(21)22/h1-9,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPDMKAFBFDIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC(=CC=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2515663.png)


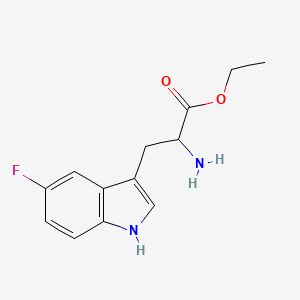
![3,4,7,9-Tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2515672.png)
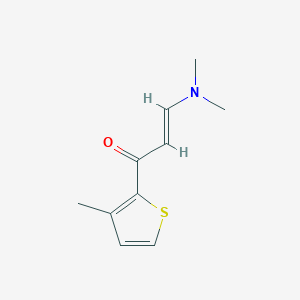

![Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2515676.png)
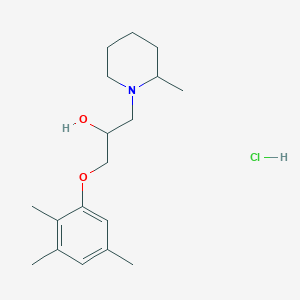

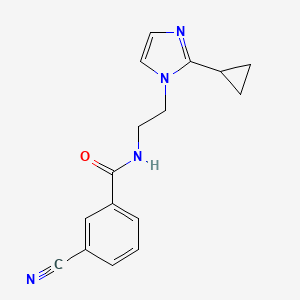
![2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid](/img/structure/B2515683.png)
